molecular formula C10H12N2O2 B14836385 2-(Aminomethyl)-3-cyclopropoxyisonicotinaldehyde

2-(Aminomethyl)-3-cyclopropoxyisonicotinaldehyde

Cat. No.: B14836385
M. Wt: 192.21 g/mol
InChI Key: PATUYLCTIBYBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-3-cyclopropoxyisonicotinaldehyde is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an aminomethyl group, a cyclopropoxy group, and an isonicotinaldehyde moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-cyclopropoxyisonicotinaldehyde typically involves multi-step organic reactions. One common method includes the reaction of isonicotinaldehyde with aminomethyl cyclopropane under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-cyclopropoxyisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-3-cyclopropoxyisonicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-cyclopropoxyisonicotinaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropoxy group can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Shares the aminomethyl group but lacks the cyclopropoxy and isonicotinaldehyde moieties.

    3-Cyclopropoxybenzaldehyde: Contains the cyclopropoxy group but differs in the rest of the structure.

Uniqueness

2-(Aminomethyl)-3-cyclopropoxyisonicotinaldehyde is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-(aminomethyl)-3-cyclopropyloxypyridine-4-carbaldehyde

InChI

InChI=1S/C10H12N2O2/c11-5-9-10(14-8-1-2-8)7(6-13)3-4-12-9/h3-4,6,8H,1-2,5,11H2

InChI Key

PATUYLCTIBYBFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2CN)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.